Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride
Description
Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate hydrochloride is a spirocyclic compound featuring a bicyclic structure with a cyclopropane ring fused to a piperidine-like system. The molecule incorporates two fluorine atoms at the 2,2-positions and a methyl ester group at the 4-carboxylate position, with the hydrochloride salt enhancing solubility for pharmaceutical applications.
Properties
IUPAC Name |
methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2NO2.ClH/c1-13-6(12)5-7(2-3-11-5)4-8(7,9)10;/h5,11H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVDHVZHEIPNFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2(CCN1)CC2(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243510-17-8 | |
| Record name | methyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a difluoromethylated cyclopropane derivative with an azomethine ylide, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts such as copper complexes and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are employed to optimize the production process. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroketones, while reduction can produce difluoroamines. Substitution reactions can result in the formation of various substituted spirocyclic compounds .
Scientific Research Applications
Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, potentially inhibiting their activity. The presence of fluorine atoms enhances its metabolic stability and bioavailability, making it a promising candidate for further pharmacological studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of 5-azaspiro[2.4]heptane derivatives. Key structural variations among analogues include:
- Substituents : Fluorine, methoxy, or bromine groups at specific positions.
- Functional groups : Carboxylate esters, tert-butyl carbamates, or thia/oxa heteroatoms.
Table 1: Comparative Analysis of Selected 5-Azaspiro[2.4]heptane Derivatives
*Calculated based on molecular formula.
Notes and Considerations
Storage and Handling : Many spirocyclic hydrochlorides (e.g., ) are hygroscopic and require desiccated storage .
Fluorine in Drug Design : Fluorination improves metabolic stability and binding affinity but may introduce synthetic challenges (e.g., regiospecific fluorination) .
Structural Similarity Metrics : Computational methods (e.g., Tanimoto coefficient) highlight >70% similarity between the title compound and ’s derivative, suggesting overlapping applications in virtual screening .
Q & A
Q. What formulation strategies enhance solubility for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
